N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide
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Overview
Description
N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro, methoxy, and trifluoroacetyl group attached to a benzamide core. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide typically involves multiple stepsThe final step involves the coupling of the intermediate with 5-chloro-2-methoxy-4-aminophenylbenzamide under specific conditions to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s ability to inhibit certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects[5][5].
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Uniqueness
N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide stands out due to the presence of the trifluoroacetyl group, which imparts unique chemical properties and enhances its biological activity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c1-25-13-8-11(22-15(24)16(18,19)20)10(17)7-12(13)21-14(23)9-5-3-2-4-6-9/h2-8H,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKCGCRKPZHFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C(F)(F)F)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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